5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with a 2,4-dichlorophenyl group at position 5, an (E)-[4-(trifluoromethyl)phenyl]methylideneimino group at position 4, and a hydrosulfide (-SH) moiety at position 2. The dichlorophenyl and trifluoromethylphenyl groups enhance lipophilicity and electronic stability, which are critical for biological interactions, particularly in antifungal and antimicrobial applications .
Properties
Molecular Formula |
C16H9Cl2F3N4S |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H9Cl2F3N4S/c17-11-5-6-12(13(18)7-11)14-23-24-15(26)25(14)22-8-9-1-3-10(4-2-9)16(19,20)21/h1-8H,(H,24,26)/b22-8+ |
InChI Key |
FPJKSEWINPFALO-GZIVZEMBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a compound that belongs to the 1,2,4-triazole class of compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₁Cl₂F₃N₄O₂S. Its molecular weight is approximately 475.3 g/mol. The presence of dichlorophenyl and trifluoromethyl groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, the structural features of 1,2,4-triazoles have been linked to their ability to inhibit various pathogens. The compound may share similar properties, potentially acting against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Clinafloxacin-triazole hybrid | Antibacterial | 0.25–2 | MRSA |
| Ciprofloxacin-1,2,4-triazole hybrid | Antibacterial | 0.046–3.11 | E. coli |
| 5-(Dichlorophenyl) triazole | Antifungal | 0.5–5 | Candida spp. |
The compound's potential against resistant strains such as MRSA and its comparative efficacy with standard antibiotics highlight its importance in addressing antibiotic resistance .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Several studies have reported that modifications to the triazole nucleus can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazole derivatives on A-431 and Jurkat cells, compounds similar to the one demonstrated significant inhibition of cell proliferation with IC50 values below those of established chemotherapeutics like doxorubicin . This suggests that this compound may possess notable anticancer potential.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | A-431 | < 1 |
| Compound B (similar structure) | Jurkat | < 1 |
| Doxorubicin | A-431 | 1.5 |
Other Biological Activities
Additionally, triazoles are recognized for their anti-inflammatory and analgesic properties. The hydrosulfide moiety may contribute to these effects by modulating inflammatory pathways or acting as a reactive sulfide species that influences cellular signaling.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that:
Scientific Research Applications
Overview
The compound's structure incorporates both dichlorophenyl and trifluoromethyl groups, which are known to enhance biological activity. Research indicates that compounds with similar structures exhibit significant antimicrobial properties.
Case Studies
- Triazole Derivatives : A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups was shown to improve the potency of these compounds significantly .
| Compound Type | Activity Against MRSA (MIC µg/mL) |
|---|---|
| Triazole Derivative | 0.5 |
| Other Substituted Pyrazoles | 1 - 2 |
Overview
The compound's potential as an antidiabetic agent has been explored in recent studies. The presence of the triazole ring and hydrosulfide moiety is believed to contribute to its biological activity.
Case Studies
- In Vitro Studies : In vitro evaluations demonstrated that derivatives of this compound can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. For instance, a derivative exhibited IC50 values of 6.28 µM against α-glucosidase, indicating promising antidiabetic activity .
| Target Enzyme | IC50 Value (µM) |
|---|---|
| α-Glucosidase | 6.28 |
| α-Amylase | 4.58 |
| PTP1B | 0.91 |
| DPPH | 2.36 |
Overview
The unique structural features of 5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide make it a valuable candidate in drug discovery processes.
Insights from Research
Recent advancements have shown that compounds with similar frameworks are being investigated for their potential as multi-target drugs in treating various diseases, including cancer and infectious diseases . The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Bioactivities
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to hydroxyl or methoxy groups in ’s compound .
- Hydrosulfide vs. Thioether : The -SH group in the target compound may offer stronger hydrogen-bonding capacity than thioether (-S-alkyl) linkages, as seen in ’s pyridine derivative .
- Chlorophenyl Position : 2,4-Dichlorophenyl substitution (target compound) is associated with broader antifungal activity compared to 2-chlorophenyl () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
